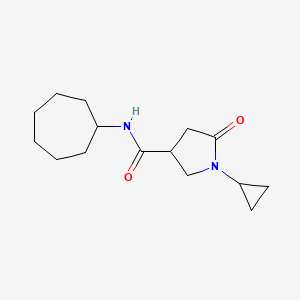
2-(1H-imidazol-1-ylmethyl)-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-imidazol-1-ylmethyl)-1,3-benzoxazole is a heterocyclic compound that features both imidazole and benzoxazole rings. These structures are known for their significant roles in various chemical and biological processes. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the benzoxazole ring is a fused ring system consisting of a benzene ring and an oxazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-ylmethyl)-1,3-benzoxazole typically involves the condensation of an imidazole derivative with a benzoxazole derivative. One common method is the reaction of 2-chloromethyl-1,3-benzoxazole with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the purification process might involve crystallization or chromatography techniques to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-imidazol-1-ylmethyl)-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced under specific conditions to modify the imidazole ring.
Substitution: Both the imidazole and benzoxazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields N-oxides, while substitution reactions can introduce various functional groups onto the benzoxazole or imidazole rings.
Aplicaciones Científicas De Investigación
2-(1H-imidazol-1-ylmethyl)-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(1H-imidazol-1-ylmethyl)-1,3-benzoxazole involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the compound can interact with biological membranes and proteins, affecting their function and activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-imidazol-1-ylmethyl)-1,3-benzothiazole: Similar structure but with a sulfur atom in place of the oxygen in the benzoxazole ring.
2-(1H-imidazol-1-ylmethyl)-1,3-benzimidazole: Contains an imidazole ring fused to a benzene ring, similar to benzoxazole but with different electronic properties.
Uniqueness
2-(1H-imidazol-1-ylmethyl)-1,3-benzoxazole is unique due to the presence of both imidazole and benzoxazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.
Propiedades
IUPAC Name |
2-(imidazol-1-ylmethyl)-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-2-4-10-9(3-1)13-11(15-10)7-14-6-5-12-8-14/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGPGVPALOVRHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-piperidin-1-ylethanone](/img/structure/B7506210.png)
![N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]oxane-4-carboxamide](/img/structure/B7506221.png)







![2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol](/img/structure/B7506309.png)
![3-(2-ethoxyphenoxy)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7506313.png)
![1-[4-[(4-Methoxyphenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7506315.png)
![(Z)-3-[2-(N-acetyl-3,4-dimethylanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7506322.png)

